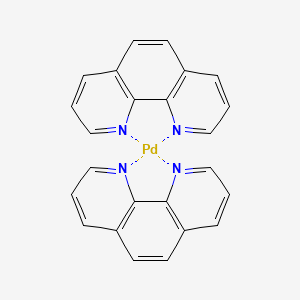
Palladium;1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate): is a coordination compound with the chemical formula C24H16F12N4P2Pd . It is a palladium complex where the metal center is coordinated by two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and materials science due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) typically involves the reaction of palladium(II) acetate with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
科学的研究の応用
Chemistry: In chemistry, Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is widely used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation .
Biology: The compound has been studied for its potential biological activities, including its ability to interact with DNA and proteins. It has shown promise in the development of new therapeutic agents .
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with biomolecules .
Industry: Industrially, it is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in the production of complex organic molecules .
作用機序
The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The 1,10-phenanthroline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anions help in maintaining the overall charge balance of the complex .
類似化合物との比較
Bis(2,2’-bipyridine)palladium(II) Bis(hexafluorophosphate): Similar in structure but uses 2,2’-bipyridine as the ligand.
Bis(1,10-phenanthroline)platinum(II) Bis(hexafluorophosphate): Platinum analog of the compound.
Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate): Nickel analog of the compound.
Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique due to its specific coordination environment and the stability provided by the 1,10-phenanthroline ligands. This stability enhances its catalytic efficiency and makes it suitable for a wide range of applications in both academic and industrial settings .
特性
分子式 |
C24H16N4Pd |
|---|---|
分子量 |
466.8 g/mol |
IUPAC名 |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChIキー |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















